(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione
Description
The compound (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione is a cannabinoid derivative characterized by a bicyclic benzo[c]chromene core with a pentyl side chain at position 3 and two ketone groups at positions 1 and 2. Its structure shares similarities with Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, but differs in the substitution of hydroxyl groups with ketones. This modification impacts its physicochemical properties, receptor binding affinity, and metabolic stability .
Properties
CAS No. |
19542-59-7 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h9,12,15-16H,5-8,10-11H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
GOZGLSHDDOJPJS-HZPDHXFCSA-N |
Isomeric SMILES |
CCCCCC1=CC(=O)C2=C(C1=O)OC([C@H]3[C@H]2CC(=CC3)C)(C)C |
Canonical SMILES |
CCCCCC1=CC(=O)C2=C(C1=O)OC(C3C2CC(=CC3)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione typically involves multiple steps, including the formation of the chromene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the chromene core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of the pentyl and trimethyl groups through various organic reactions such as alkylation and methylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of certain groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparison
Table 1: Comparative Analysis of Key Properties
*Predicted based on ketone groups’ resistance to oxidative metabolism compared to hydroxyl groups.
Research Findings and Implications
- Receptor Binding : The absence of hydroxyl groups in the target compound likely diminishes CB1 affinity, as evidenced by studies showing that hydroxyl substitution in Δ⁹-THC is critical for receptor interaction .
- Metabolic Stability : The 1,4-dione groups may enhance stability against cytochrome P450 enzymes compared to Δ⁹-THC, which undergoes rapid hydroxylation .
- Therapeutic Potential: While synthetic cannabinoids like JWH-133 are explored for inflammation, the target compound’s dual ketone groups could position it as a non-psychoactive analogue with modified pharmacokinetics .
Biological Activity
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione is a synthetic compound closely related to cannabinoids. It exhibits significant biological activity and has been the subject of various studies exploring its therapeutic potential and mechanisms of action.
- Molecular Formula : C21H30O2
- Molecular Weight : 314.462 Da
- Structure : The compound belongs to the benzo[c]chromen family and features a complex polycyclic structure that contributes to its biological properties.
The primary mechanism of action for this compound involves its interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2), which are integral to various physiological processes including pain modulation, appetite regulation, and immune response.
Biological Activities
- Antinociceptive Effects : Research indicates that this compound possesses analgesic properties. Studies have shown that it can reduce pain perception in animal models through its action on cannabinoid receptors .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This has implications for conditions like arthritis and other inflammatory disorders .
- Neuroprotective Effects : There is evidence suggesting that this compound may offer neuroprotection against oxidative stress and excitotoxicity in neuronal cells .
- Antioxidant Activity : The compound has demonstrated antioxidant properties that contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative damage in cells .
Study 1: Analgesic Effects in Animal Models
A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of this compound using a mouse model. Results indicated a significant reduction in pain responses compared to control groups treated with placebo. The study concluded that the compound's effectiveness was likely due to its agonistic action on CB1 receptors .
Study 2: Anti-inflammatory Mechanisms
In a separate investigation focused on inflammatory responses in rats with induced arthritis, this compound was shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing autoimmune conditions .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
